N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-17(19,20)13-6-3-5-12(11-13)16(23)22-14-7-1-2-8-15(14)24-10-4-9-21/h1-3,5-8,11H,4,10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGPVCJNZJCBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)SCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-(2-cyanoethylsulfanyl)aniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Preliminary studies indicate that N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide exhibits potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. For instance, in vitro studies reported an IC50 value of approximately 25.72 μM for MCF-7 cells, indicating significant cytotoxicity against these cancer cells .
Antibacterial Properties :
The compound also demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 2 μg/ml and 7 μg/ml, respectively . This suggests its potential as an alternative therapeutic agent in treating bacterial infections.
Mechanism of Action :
The mechanism underlying the anticancer and antibacterial effects involves the interaction with specific enzymes or receptors, potentially modulating their activities. This could be further elucidated through biochemical assays and molecular modeling studies.
Biochemical Studies
The compound serves as a valuable probe for studying enzyme interactions. Its unique structural features allow researchers to investigate the binding affinities and kinetics of various enzymes, contributing to the understanding of metabolic pathways and drug design .
Materials Science
In materials science, this compound is explored for incorporation into polymers to enhance their thermal and mechanical properties. The trifluoromethyl group is particularly noted for increasing the hydrophobicity and chemical stability of polymeric materials .
Case Study 1: Anticancer Efficacy
A study involving the administration of this compound in murine models demonstrated a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.
Case Study 2: Antibacterial Testing
In another study, the antibacterial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics.
Mechanism of Action
The mechanism of action of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The cyanoethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
Key Differences in Substituents and Pharmacophore Design
Trifluoromethyl Positioning :
- The target compound places -CF₃ at the 3-position of the benzamide, similar to Flutolanil (2-CF₃) and Bicalutamide-related substances (3-CF₃). The 3-position may optimize steric and electronic interactions in receptor binding compared to 2-position analogs .
- Compound 16 () retains the 3-CF₃-phenyl group but incorporates a quinazoline scaffold, broadening its utility in kinase inhibition .
Sulfanyl Linker vs. Ether/Oxygens: The cyanoethylsulfanyl group in the target compound contrasts with Flutolanil’s isopropoxy (-O-iPr) group.
Cyanoethyl Group: The -CH₂CH₂CN substituent is rare among the analogs. It may enhance solubility via polar interactions (cyano) while maintaining moderate lipophilicity, differing from the pyridine (Inabenfide) or quinazoline (Compound 16) heterocycles .
Biological Activity
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The cyanoethyl sulfanyl moiety may contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing trifluoromethyl groups often demonstrate significant antimicrobial properties. For instance, derivatives from similar structural classes have shown efficacy against various bacterial strains.
- Enzyme Inhibition : Some studies have reported that related compounds inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its biological effects may include:
- Interaction with Enzymes : By binding to active sites or allosteric sites on enzymes, this compound could inhibit their function, thereby altering metabolic pathways.
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cytotoxic effects in certain cell lines.
Antimicrobial Studies
A study examining similar compounds revealed moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM for AChE . This suggests that this compound could have comparable inhibitory effects.
Cytotoxicity Assays
In vitro studies on related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating potential for therapeutic applications. For example, compounds with similar functionalities were evaluated for their ability to induce apoptosis in HepG2 liver cancer cells, showing significant cytotoxicity at concentrations above 10 µM .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide, and what reaction conditions are critical for minimizing side products?
- Methodology :
- The synthesis typically involves coupling a thiol-containing precursor (e.g., 2-[(2-cyanoethyl)sulfanyl]phenol) with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Critical parameters:
- Temperature : Maintain 0–25°C to prevent thermal degradation.
- Solvent : Use aprotic solvents (e.g., dichloromethane) to avoid hydrolysis of the acyl chloride.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >85% purity .
- Side reactions to mitigate:
- Oxidation of the thioether group (use inert atmosphere).
- Hydrolysis of the acyl chloride (strict anhydrous conditions).
Q. How does the trifluoromethyl (-CF₃) group influence the compound’s physicochemical properties, and what analytical techniques are suitable for characterizing this moiety?
- Impact of -CF₃ :
- Enhances lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs).
- Stabilizes H-bond interactions via weak C-F···H contacts (e.g., in crystal packing, interaction energy ≈ -2.15 kcal/mol) .
- Analytical Techniques :
- ¹⁹F NMR : Identifies chemical environment of -CF₃ (δ ~ -60 ppm in CDCl₃).
- X-ray crystallography : Resolves short H-bonds involving -CF₃ (e.g., C-F···H-N distances ≈ 2.3–2.5 Å) .
- IR spectroscopy : Detects C-F stretching vibrations (1100–1200 cm⁻¹).
Q. What are the common degradation pathways observed during storage or under experimental conditions, and how can stability be enhanced?
- Degradation Pathways :
- Hydrolysis : The amide bond may hydrolyze under acidic/basic conditions (e.g., t₁/₂ = 24 hours at pH 2 or 12).
- Oxidation : The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) in the presence of peroxides or light.
- Stabilization Strategies :
- Storage : Use amber vials under nitrogen at -20°C.
- Buffers : Maintain neutral pH (6–8) in aqueous solutions.
- Antioxidants : Add 0.1% BHT to organic solvents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict interaction mechanisms between this compound and biological targets like enzymes or receptors?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map nucleophilic/electrophilic regions (e.g., -CF₃ acts as a weak H-bond acceptor) .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 enzymes). Key parameters:
- Grid box centered on the active site (20 ų).
- Flexible side chains for induced-fit modeling.
- MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories).
Q. What strategies are effective in resolving contradictory biological activity data between in vitro and in vivo studies for this compound?
- Approaches :
- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., sulfoxide derivatives) that may alter activity in vivo.
- Protein Binding Assays : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration).
- Dosage Adjustment : Correlate in vitro IC₅₀ values with pharmacokinetic parameters (e.g., Cmax, AUC) to optimize dosing regimens .
Q. What is the role of the sulfanyl (-S-) group in target interactions, and how can its modification alter pharmacological activity?
- Functional Role :
- The -S- group enhances membrane permeability (logD = 2.1 vs. 1.3 for -O- analogs).
- Participates in covalent binding with cysteine residues in enzymes (e.g., kinase inhibitors).
- Derivatization Strategies :
- Oxidation : Convert -S- to -SO- (sulfoxide) using H₂O₂ (yield: 75–85%) or -SO₂- (sulfone) with m-CPBA (yield: 90–95%). Sulfones exhibit improved metabolic stability .
- Nucleophilic Substitution : Replace -S- with amines (e.g., piperazine) to enhance solubility (e.g., logS increases from -4.2 to -3.1) and receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
